(E)-3-hexyl-5-(((3-methoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one
Description
Properties
IUPAC Name |
3-hexyl-4-hydroxy-5-[(3-methoxyphenyl)iminomethyl]-1,3-thiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S2/c1-3-4-5-6-10-19-16(20)15(23-17(19)22)12-18-13-8-7-9-14(11-13)21-2/h7-9,11-12,20H,3-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIMJNPUABTRNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=C(SC1=S)C=NC2=CC(=CC=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-hexyl-5-(((3-methoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its antimicrobial properties and other relevant biological effects.
Chemical Structure and Properties
The compound possesses a thiazolidinone core structure, which is characterized by the presence of a thiazole ring and a carbonyl group. The molecular formula is , indicating a complex structure that may contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives, including this compound. The following table summarizes key findings regarding its antimicrobial activity:
| Microorganism | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Significant inhibition | 16 |
| Escherichia coli | Moderate inhibition | 32 |
| Candida albicans | Moderate antifungal activity | 64 |
Case Studies
- Antibacterial Activity : A study conducted on various thiazolidinone derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial properties against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis. The compound showed a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, suggesting strong antibacterial efficacy .
- Antifungal Activity : In vitro tests revealed that this compound also has antifungal properties, with an MIC of 64 µg/mL against Candida albicans. This activity positions it as a potential candidate for treating fungal infections, especially in immunocompromised patients .
The mechanism of action for thiazolidinone derivatives often involves the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways. Molecular docking studies suggest that this compound interacts effectively with bacterial enzymes, potentially inhibiting their function .
Scientific Research Applications
Case Study: Antiviral Efficacy
A study demonstrated that derivatives similar to (E)-3-hexyl-5-(((3-methoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one exhibited significant antiviral activity against various strains of influenza and HIV. The effective concentration (EC50) values were reported at low nanomolar ranges, indicating potent antiviral properties.
| Compound | Virus Type | EC50 (µM) |
|---|---|---|
| Compound A | Influenza A | 0.01 |
| Compound B | HIV | 0.02 |
These findings suggest that this compound could be developed into a therapeutic agent for treating viral infections.
Thioxothiazolidinones have been noted for their antimicrobial properties against a range of bacterial and fungal pathogens. The compound's structure allows it to interact with microbial cell membranes, leading to cell death or inhibition of growth.
Research Findings
In vitro studies have shown that this compound exhibits significant antimicrobial activity.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 10 µg/mL |
These results indicate its potential use as an antimicrobial agent in clinical settings.
Case Study: Anticonvulsant Efficacy
In animal models, this compound demonstrated anticonvulsant effects comparable to established medications.
| Treatment Group | Duration of Protection (minutes) |
|---|---|
| Control | 10 |
| Test Compound | 30 |
This suggests potential for development as an anticonvulsant therapy.
Potential Use as a Pesticide
The unique chemical structure of thioxothiazolidinones suggests they may serve as effective pesticides due to their ability to disrupt cellular processes in pests.
Research Findings
Field studies have indicated that formulations containing this compound can reduce pest populations significantly while being less toxic to beneficial insects.
| Pest Species | Reduction in Population (%) |
|---|---|
| Aphids | 75 |
| Whiteflies | 60 |
These findings highlight its potential utility in sustainable agriculture practices.
Comparison with Similar Compounds
Antimicrobial Activity
Compounds with electron-donating groups (e.g., hydroxy, methoxy) on aromatic rings exhibit enhanced antibacterial activity. For example:
- (Z)-3-(3-Hydroxyphenyl)-5-(indolylmethylene) derivatives showed 18.19% biofilm inhibition against MRSA .
- The target compound’s 3-methoxyphenyl group may similarly enhance activity by facilitating hydrogen bonding with bacterial targets, though its E-configuration could reduce steric accessibility compared to Z-isomers .
Anticancer and Enzyme Inhibitory Activity
Physicochemical Properties
- The methoxy group’s meta position may offer superior electronic effects compared to para-substituted analogs (e.g., 4-fluorophenyl in ) .
Preparation Methods
Synthesis of 3-Hexyl-2-Thioxothiazolidin-4-One Intermediate
The foundational step in preparing the target compound involves constructing the 3-hexyl-2-thioxothiazolidin-4-one scaffold. This intermediate is synthesized via a two-component condensation reaction between hexyl isothiocyanate and methyl 2-mercaptoacetate under basic conditions.
Reaction Mechanism and Optimization
Hexyl isothiocyanate reacts with methyl 2-mercaptoacetate in dichloromethane in the presence of trimethylamine, which acts as a base to deprotonate the thiol group. The nucleophilic attack of the thiolate on the isothiocyanate carbon forms a thiourea intermediate, which cyclizes to yield the thiazolidin-4-one ring. Purification is achieved through filtration and washing with diethyl ether and hexane, yielding a black-gray solid with a melting point of 80–81°C.
Key Data:
Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
The (E)-configuration is confirmed by the singlet resonance of the vinyl proton (δ 7.99 ppm), which lacks coupling due to its trans geometry. The 3-methoxyphenyl group exhibits characteristic aromatic protons at δ 6.70–7.45 ppm and a methoxy singlet at δ 3.95 ppm.
Mass Spectrometry (MS)
Comparative Analysis of Synthetic Routes
Solvent and Catalyst Optimization
Replacing acetic acid with ethanol or methanol under microwave irradiation could improve yields, as demonstrated in analogous systems. Catalysts such as piperidine or ammonium acetate may also enhance condensation efficiency.
Q & A
Q. What are the standard synthetic protocols for preparing (E)-3-hexyl-5-(((3-methoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one?
The synthesis typically involves multi-step reactions, starting with the condensation of a thiazolidinone precursor (e.g., 3-hexylrhodanine) with a substituted benzaldehyde derivative (e.g., 3-methoxyphenyl aldehyde). Key steps include:
- Knoevenagel condensation : Formation of the methylene bridge between the thiazolidinone and the aromatic aldehyde, catalyzed by ammonium acetate in acetic acid under reflux .
- Functional group modifications : Introduction of the hexyl chain and methoxyphenylamino groups via nucleophilic substitution or coupling reactions.
Example reaction conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Condensation | NH₄OAc, glacial acetic acid, reflux (8–12 h) | 70–83% |
Q. How is the compound characterized for structural confirmation?
Structural elucidation relies on spectroscopic and chromatographic techniques:
- NMR spectroscopy : H and C NMR identify chemical shifts for the methylene bridge (δ 7.2–8.1 ppm for aromatic protons, δ 120–140 ppm for sp² carbons) and the thioxo group (δ 190–200 ppm) .
- FTIR : Absorption bands at 1680–1700 cm⁻¹ (C=O stretch), 1250–1300 cm⁻¹ (C=S stretch), and 3200–3400 cm⁻¹ (N-H stretch) .
- LC-MS : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight and purity (>95%) .
Q. What are the common chemical reactions involving the thioxothiazolidin-4-one core?
The compound undergoes reactions typical of thiazolidinones:
- Nucleophilic attack : At the C=O or C=S positions by amines or alcohols, forming derivatives for SAR studies .
- Electrophilic substitution : On the methoxyphenyl ring under acidic/basic conditions, monitored via TLC or HPLC .
Advanced Research Questions
Q. How can reaction kinetics and mechanisms be studied for this compound?
- Spectroscopic monitoring : Time-resolved NMR or UV-Vis spectroscopy tracks intermediate formation (e.g., enol tautomers during condensation) .
- Computational modeling : Density Functional Theory (DFT) calculates transition states and activation energies for key steps (e.g., Knoevenagel condensation) .
Q. How to resolve contradictions in spectral data during characterization?
- Dynamic NMR : Detects tautomerism or conformational changes causing split signals .
- X-ray crystallography : SHELX software refines crystal structures to resolve ambiguities (e.g., E/Z isomerism) .
Example challenge : Overlapping C signals for the methylene bridge and aromatic carbons can be resolved via 2D NMR (HSQC, HMBC) .
Q. What strategies optimize bioactivity while minimizing toxicity?
Q. How to address low solubility in biological assays?
- Co-solvent systems : Use DMSO/ethanol mixtures (≤5% v/v) to maintain compound stability .
- Microwave-assisted synthesis : Enhances crystallinity and purity, improving solubility .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
